molecular formula C10H21NO B12004720 N,N,2-triethylbutanamide CAS No. 79868-38-5

N,N,2-triethylbutanamide

Cat. No.: B12004720
CAS No.: 79868-38-5
M. Wt: 171.28 g/mol
InChI Key: KLVRKNJSKXACLQ-UHFFFAOYSA-N
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Description

N,N,2-Triethylbutanamide (CAS: 59410-28-5; EINECS: 261-747-8) is a branched alkyl amide with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . Its structure features two ethyl groups attached to the nitrogen atom and a third ethyl substituent at the second carbon of the butanamide backbone. This substitution pattern confers unique physicochemical properties, such as increased lipophilicity compared to simpler amides.

Properties

CAS No.

79868-38-5

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N,N,2-triethylbutanamide

InChI

InChI=1S/C10H21NO/c1-5-9(6-2)10(12)11(7-3)8-4/h9H,5-8H2,1-4H3

InChI Key

KLVRKNJSKXACLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-triethylbutanamide can be achieved through various methods. One common approach involves the reaction of a nitrile with di-tert-butyl dicarbonate in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, making it a mild and practical method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its rarity and primary use in research settings. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,2-triethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N,2-triethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic uses, including drug development and delivery systems.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N,2-triethylbutanamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function and activity of these biomolecules. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₀H₂₁NO 171.28 N,N-diethyl, C2-ethyl High lipophilicity; branched alkyl
2-Ethyl-N,N-dimethylbutanamide C₈H₁₇NO 143.23 N,N-dimethyl, C2-ethyl Lower MW; reduced steric hindrance
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide C₁₃H₁₅ClF₃NO 293.71 C2-ethyl, aryl-Cl/CF₃ Aromatic substitution; enhanced reactivity
N-{2-[2-(4-Chlorophenyl)-4-methylthiazol-5-yl]ethyl}-3-methylbutanamide C₁₈H₂₂ClN₃OS 363.90 Thiazole ring; chloroaryl substituent Heterocyclic functionality; potential bioactivity
N-Ethyl-2,2-diisopropylbutanamide C₁₂H₂₅NO 199.33 N-ethyl, C2-diisopropyl Bulky substituents; steric shielding

Key Observations :

  • Lipophilicity : this compound’s three ethyl groups increase its lipophilicity compared to 2-ethyl-N,N-dimethylbutanamide (143.23 g/mol), which has smaller methyl groups .
  • Aromatic vs. Aliphatic Substituents : Compounds like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide (293.71 g/mol) incorporate electron-withdrawing aryl groups, making them more reactive in electrophilic substitutions compared to purely aliphatic derivatives .
  • Heterocyclic Functionality : The thiazole-containing amide (C₁₈H₂₂ClN₃OS) demonstrates how heterocyclic rings can enhance biological targeting, a feature absent in this compound .

Reactivity Trends :

  • The absence of electron-withdrawing groups in this compound reduces its susceptibility to hydrolysis compared to nitro- or chloro-substituted analogs .
  • Bulky substituents (e.g., diisopropyl in N-ethyl-2,2-diisopropylbutanamide) hinder nucleophilic attacks, enhancing stability .

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